molecular formula C9H12N2 B022693 1-(Cyanomethyl)cyclohexanecarbonitrile CAS No. 4172-99-0

1-(Cyanomethyl)cyclohexanecarbonitrile

Cat. No.: B022693
CAS No.: 4172-99-0
M. Wt: 148.2 g/mol
InChI Key: CYMZDPHCBAWUHZ-UHFFFAOYSA-N
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Description

1-(Cyanomethyl)cyclohexanecarbonitrile is an organic compound with the molecular formula C₉H₁₂N₂. It is characterized by the presence of a cyclohexane ring substituted with both a cyanomethyl group and a carbonitrile group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyanomethyl)cyclohexanecarbonitrile can be synthesized through various methods. One documented method involves the reaction between cyclohexanecarbonitrile and formaldehyde in the presence of a strong base like sodium hydride. Another approach involves multi-step one-pot processes, which are significant in green chemistry.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyanomethyl)cyclohexanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile groups into amines.

    Substitution: The compound can participate in substitution reactions, where the cyanomethyl group can be replaced by other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include strong bases like sodium hydride, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation.

Major Products: The major products formed from these reactions include amines, substituted cyclohexane derivatives, and other functionalized compounds.

Scientific Research Applications

1-(Cyanomethyl)cyclohexanecarbonitrile has diverse applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds.

    Medicinal Chemistry: The presence of the cyano group makes it a potential candidate for the development of new drug molecules.

    Materials Science: Its unique structure allows for the exploration of new materials with specific properties.

    Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds, such as Gabapentin, which is used to treat seizures and neuropathic pain.

Mechanism of Action

The mechanism of action of 1-(Cyanomethyl)cyclohexanecarbonitrile involves its interaction with molecular targets through its functional groups. The cyano group can participate in various chemical reactions, leading to the formation of new compounds with distinct biological activities. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

    Cyclohexanecarbonitrile: This compound has a similar structure but lacks the cyanomethyl group.

    1-Cyanocyclohexaneacetonitrile: Another similar compound with a slightly different substitution pattern.

Uniqueness: 1-(Cyanomethyl)cyclohexanecarbonitrile is unique due to the presence of both a cyanomethyl group and a carbonitrile group on the cyclohexane ring

Properties

IUPAC Name

1-(cyanomethyl)cyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-7-6-9(8-11)4-2-1-3-5-9/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMZDPHCBAWUHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448298
Record name 1-Cyanocyclohexaneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4172-99-0
Record name 1-Cyanocyclohexaneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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